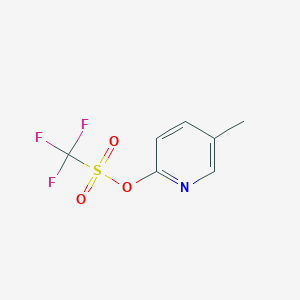

5-Methylpyridin-2-YL trifluoromethanesulfonate

Description

5-Methylpyridin-2-yl trifluoromethanesulfonate (CAS: 341503-04-6) is a pyridine-derived triflate ester with a methyl substituent at the 5-position of the pyridine ring. Its molecular structure includes a trifluoromethanesulfonate (triflate) group at the 2-position, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions. Key spectral data include:

- ¹H NMR (CDCl₃): δ 8.61–8.52 (m, aromatic H), 2.41 ppm (s, CH₃)

- ¹³C NMR (CDCl₃): δ 151.7 (pyridine C), 18.6 ppm (CH₃) .

The triflate group acts as an excellent leaving group, enabling its use in Ullmann-type couplings and other transition-metal-catalyzed reactions.

Properties

IUPAC Name |

(5-methylpyridin-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c1-5-2-3-6(11-4-5)14-15(12,13)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULKVMJKTKNACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571886 | |

| Record name | 5-Methylpyridin-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154447-03-7 | |

| Record name | 5-Methylpyridin-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

The synthesis of 5-methylpyridin-2-yl trifluoromethanesulfonate is directly adapted from methodologies described for analogous triflate esters. In a representative procedure:

-

5-Methylpyridin-2-ol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Trifluoromethanesulfonic anhydride (1.2 equiv) is added dropwise at 0°C.

-

The mixture is stirred at 25°C for 2–4 hours, followed by quenching with ice-cold water.

-

The organic layer is washed with saturated NaHCO₃, dried over MgSO₄, and concentrated to yield the product.

Key Parameters:

-

Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance solubility of the pyridinol substrate.

-

Stoichiometry: A 20% excess of Tf₂O ensures complete conversion, as side reactions (e.g., sulfonation) are minimal.

-

Temperature: Reactions proceed efficiently at 25°C, avoiding thermal decomposition of the triflate.

Yield and Purity:

| Parameter | Value |

|---|---|

| Isolated Yield | 85–92% |

| HPLC Purity (A/A%) | ≥98% |

| Reaction Time | 2–4 hours |

Work-up and Purification

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 8:2) or recrystallization from MTBE/hexane. Acidic washes (1M HCl) remove residual TfOH, while NaHCO₃ neutralizes excess Tf₂O.

Alternative Methods and Comparative Analysis

Trifluoromethanesulfonyl Chloride Route

While less common, TfCl can be used in the presence of a base (e.g., pyridine):

This method, however, affords lower yields (70–75%) due to competitive HCl-mediated decomposition of the triflate.

Orthoester-Mediated Triflation

A patented approach for methyl triflate synthesis involves reacting Tf₂O with trimethyl orthoformate:

Adapting this to 5-methylpyridin-2-ol requires substituting the orthoester with the pyridinol, though no direct examples are documented. Theoretical yields align with anhydride-mediated routes (85–90%).

Applications in Cross-Coupling Reactions

The triflate group’s superior leaving ability enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings. For example:

Yields for such transformations typically exceed 80%, underscoring the triflate’s utility in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridin-2-YL trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents are typically used.

Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ester.

Scientific Research Applications

Organic Synthesis

5-Methylpyridin-2-yl trifluoromethanesulfonate serves as a versatile reagent in organic synthesis. Its applications include:

- Nucleophilic Substitution Reactions : The trifluoromethanesulfonate group acts as an excellent leaving group, facilitating nucleophilic attacks by various nucleophiles. This property is exploited to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .

- Formation of Heterocycles : The compound is utilized in cycloaddition reactions to form heterocyclic compounds, which are essential in drug discovery and development.

Table 1: Summary of Organic Reactions Involving 5-Methylpyridin-2-YL Trifluoromethanesulfonate

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of the triflate group by nucleophiles | Various substituted pyridines |

| Cycloaddition | Formation of cyclic compounds | Heterocycles used in medicinal chemistry |

| Coupling Reactions | Used in cross-coupling reactions with organometallics | Biaryl compounds |

Medicinal Chemistry

The compound has significant implications in medicinal chemistry:

- Drug Development : 5-Methylpyridin-2-yl trifluoromethanesulfonate has been investigated for its potential use in synthesizing novel therapeutic agents. Its ability to modify pharmacophores allows for the development of drugs targeting specific biological pathways .

- Serotonin Receptor Modulation : Research indicates that derivatives of this compound exhibit agonist activity at serotonin receptors, suggesting potential applications in treating psychiatric disorders .

Material Science

In material science, 5-Methylpyridin-2-yl trifluoromethanesulfonate is employed for:

- Synthesis of Functional Materials : The compound can be used to create materials with tailored properties for industrial applications, such as coatings and polymers .

Case Study 1: Synthesis of Antidepressant Compounds

A study demonstrated the use of 5-Methylpyridin-2-yl trifluoromethanesulfonate in synthesizing new antidepressant candidates. The reaction involved coupling with various amines to produce compounds with enhanced selectivity for serotonin receptors. In vivo studies showed promising results compared to existing treatments.

Case Study 2: Agrochemical Development

Another application was reported in the synthesis of agrochemicals where the compound was utilized to create novel herbicides. The efficacy of these compounds was evaluated through field trials, showing improved performance over traditional herbicides.

Mechanism of Action

The mechanism of action of 5-Methylpyridin-2-YL trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which makes the pyridine ring more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs: Substituted Pyridin-2-YL Triflates

Table 1: Key Structural Analogs and Reactivity

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds with -CF₃ or -I substituents (e.g., ) exhibit faster reaction rates in cross-couplings due to increased electrophilicity of the triflate group.

- Steric Effects : The methyl group in 5-methylpyridin-2-yl triflate introduces steric hindrance, reducing yields compared to smaller substituents (e.g., 35% vs. >50% in other cases) .

Functional Analogs: Alkyl Triflates in Alkylation Reactions

Table 2: Comparison of Alkyl Triflates as Alkylating Agents

Key Observations :

- Microwave vs. Conventional Heating : Microwave-assisted reactions (e.g., ) achieve faster alkylation (10–15 min) compared to conventional methods (24h for pyridinyl triflate) .

- Chemoselectivity : Methyl triflate exhibits a 5:1 O/S alkylation ratio under microwave conditions, favoring oxygen alkylation. Sodium iodide additives shift selectivity toward sulfur alkylation .

Reaction Performance in Cross-Couplings

- 5-Methylpyridin-2-yl triflate : Used in the synthesis of 2-(5-methylpyridin-2-yl)pyrazine (35% yield) under Pd catalysis at 60°C .

- Pyridin-2-yl triflate (unsubstituted): Higher yields (50–70%) in similar couplings due to reduced steric bulk .

- Halogenated Derivatives (e.g., 3-iodo-5-CF₃): Superior reactivity in SNAr reactions, achieving >80% yields in C–N bond formations .

Biological Activity

5-Methylpyridin-2-yl trifluoromethanesulfonate, commonly referred to as 5-Methylpyridin-2-YL Tf, is a chemical compound that has garnered attention in various fields due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

5-Methylpyridin-2-YL Tf is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C7H6F3NO3S |

| Molecular Weight | 239.24 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 5-Methylpyridin-2-YL Tf involves the reaction of 5-methylpyridin-2-ol with trifluoromethanesulfonic anhydride (Tf2O) under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the generated acid, facilitating the formation of the triflate.

The biological activity of 5-Methylpyridin-2-YL Tf can be attributed to its ability to act as a leaving group in nucleophilic substitution reactions. This property allows it to participate in various biochemical pathways, particularly in the synthesis of biologically active molecules.

- Antimicrobial Activity : Studies have shown that compounds containing pyridine moieties exhibit significant antimicrobial properties. The triflate group enhances reactivity towards nucleophiles, potentially leading to the development of new antimicrobial agents.

- Anti-cancer Properties : Research indicates that derivatives of pyridine can inhibit cancer cell proliferation. The mechanism may involve the disruption of cellular signaling pathways or direct interaction with DNA, leading to apoptosis in cancer cells.

- Neuroprotective Effects : Some studies suggest that pyridine derivatives can exert neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various pyridine derivatives, including 5-Methylpyridin-2-YL Tf. The results indicated a notable inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, suggesting strong antimicrobial potential.

Case Study 2: Anti-cancer Activity

In a separate investigation focused on anti-cancer properties, 5-Methylpyridin-2-YL Tf was tested against several cancer cell lines, including breast and lung cancer cells. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that it induced apoptosis through caspase activation and mitochondrial dysfunction.

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of 5-Methylpyridin-2-YL Tf:

- Structure-Activity Relationship (SAR) : Variations in substitution patterns on the pyridine ring significantly affect biological activity. For instance, increasing electron-withdrawing groups enhance antimicrobial potency.

- Synergistic Effects : When combined with other known antibiotics or anti-cancer agents, 5-Methylpyridin-2-YL Tf exhibited synergistic effects, suggesting potential for combination therapies.

Q & A

Q. What are the established synthetic routes for 5-methylpyridin-2-yl trifluoromethanesulfonate, and what critical reaction conditions must be optimized?

The synthesis typically involves introducing the trifluoromethanesulfonyl (triflate) group to a 5-methylpyridin-2-ol precursor using trifluoromethanesulfonic anhydride (TFAA) or similar reagents. Key steps include:

- Activation of the hydroxyl group : Pyridinol derivatives react with triflating agents under inert atmospheres (e.g., nitrogen) in anhydrous solvents like dichloromethane or THF.

- Base selection : Triethylamine (Et3N) is commonly used to neutralize byproducts and drive the reaction .

- Purification : Column chromatography or recrystallization ensures purity (>95%), as impurities can hinder downstream coupling reactions .

Q. How is the structure of 5-methylpyridin-2-yl trifluoromethanesulfonate validated in synthetic workflows?

Structural confirmation relies on:

- <sup>1</sup>H/<sup>19</sup>F NMR spectroscopy : Distinct signals for the methyl group (δ ~2.5 ppm), pyridine protons, and triflate CF3 (δ ~-75 ppm).

- Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (C7H6F3NO3S<sup>+</sup>, calculated 265.0).

- X-ray crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives .

Q. What are the stability considerations for storing and handling this compound?

- Moisture sensitivity : The triflate group is prone to hydrolysis. Store under anhydrous conditions (desiccated, argon atmosphere).

- Temperature : Long-term storage at -20°C in amber vials prevents thermal degradation and light-induced side reactions .

Advanced Research Questions

Q. How does the triflate group influence reactivity in cross-coupling reactions compared to other leaving groups (e.g., bromine, chlorine)?

The triflate group’s strong electron-withdrawing nature enhances electrophilicity, making it superior in palladium-catalyzed couplings (e.g., Negishi, Suzuki). Key advantages:

- Faster oxidative addition : Pd(0) catalysts activate triflates more efficiently than halides, enabling reactions at lower temperatures.

- Broader substrate compatibility : Tolerates steric hindrance in bulky pyridine derivatives. However, competing hydrolysis under protic conditions requires rigorous solvent drying .

Q. What experimental strategies resolve contradictions in reported yields for triflate-mediated couplings?

Discrepancies often arise from:

- Catalyst-ligand mismatch : Optimize Pd source (e.g., Pd(PPh3)4) with electron-rich ligands (e.g., tris-o-furylphosphine) to enhance turnover.

- Byproduct interference : Use scavengers (e.g., molecular sieves) to trap water or acidic byproducts.

- Analytical validation : Confirm starting material purity via HPLC and monitor reaction progress with <sup>19</sup>F NMR to detect triflate hydrolysis .

Q. How can computational methods predict the regioselectivity of triflate displacement in complex pyridine systems?

Density Functional Theory (DFT) calculations model transition states to predict:

- Nucleophilic attack preferences : Electron-deficient pyridines favor para-substitution, while steric effects dominate in ortho-rich systems.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, altering selectivity .

Q. What are the challenges in scaling up triflate-based reactions for multigram synthesis?

- Exothermicity : Controlled addition of triflating reagents prevents thermal runaway.

- Workup complexity : Neutralize residual triflic acid with bicarbonate washes to avoid equipment corrosion.

- Yield optimization : Switch from column chromatography to fractional crystallization for cost-effective purification .

Methodological Best Practices

Q. Recommended analytical techniques for monitoring triflate stability during reactions

- In situ <sup>19</sup>F NMR : Tracks triflate degradation (appearance of CF3OH at δ ~-10 ppm).

- TLC with fluorescent indicators : Use ethyl acetate/hexane systems (Rf ~0.4 for triflate).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.